molecular formula C14H19ClN2O2 B5823753 N-(3-chloro-2-morpholin-4-ylphenyl)butanamide

N-(3-chloro-2-morpholin-4-ylphenyl)butanamide

Cat. No.: B5823753
M. Wt: 282.76 g/mol
InChI Key: AUBBBKPRRJKYBF-UHFFFAOYSA-N
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Description

N-(3-chloro-2-morpholin-4-ylphenyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a morpholine ring, a chloro-substituted phenyl group, and a butanamide moiety

Properties

IUPAC Name

N-(3-chloro-2-morpholin-4-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-2-4-13(18)16-12-6-3-5-11(15)14(12)17-7-9-19-10-8-17/h3,5-6H,2,4,7-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBBBKPRRJKYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C(=CC=C1)Cl)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-morpholin-4-ylphenyl)butanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chloroaniline with morpholine under controlled conditions to form N-(3-chloro-2-morpholin-4-ylphenyl)amine.

    Amidation Reaction: The intermediate is then reacted with butanoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-morpholin-4-ylphenyl)butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized amides.

Scientific Research Applications

N-(3-chloro-2-morpholin-4-ylphenyl)butanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-morpholin-4-ylphenyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-morpholin-4-ylphenyl)acetamide
  • N-(3-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide
  • N-(3-chloro-2-morpholin-4-ylphenyl)-2-methylpropanamide

Uniqueness

N-(3-chloro-2-morpholin-4-ylphenyl)butanamide is unique due to its specific structural features, such as the butanamide moiety, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.

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